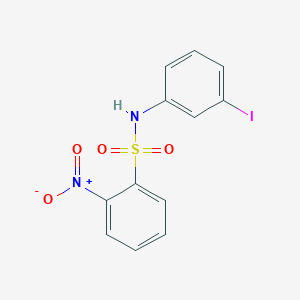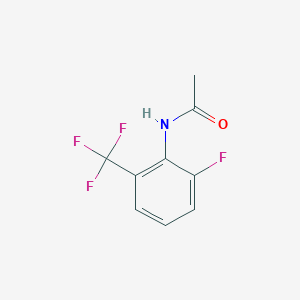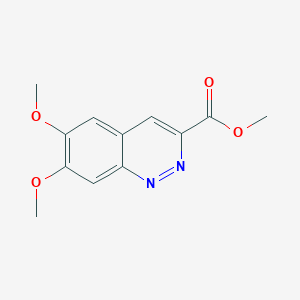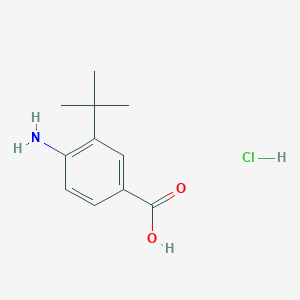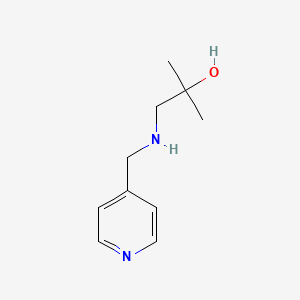
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-oxo-1,2-dihydropyridine, is prepared through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Piperidine Ring: The pyridine derivative is then reacted with piperidine under controlled conditions to form the desired piperidine-pyridine hybrid structure.
Esterification: The final step involves the esterification of the piperidine-pyridine hybrid with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials and polymers.
- Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate
- tert-Butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-oxo-1,6-dihydropyridin-2-yl)piperidine-1-carboxylate
Uniqueness:
- The presence of both piperidine and pyridine rings in tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate provides a unique structural framework that can interact with a variety of biological targets.
- The tert-butyl ester group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-5-4-8-12(17)11-7-6-9-16-13(11)18/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) |
InChI Key |
CZJOWGNWCQIOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


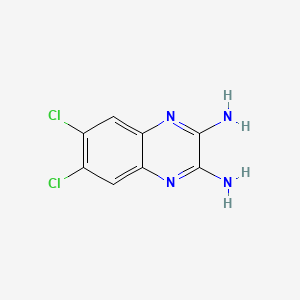
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
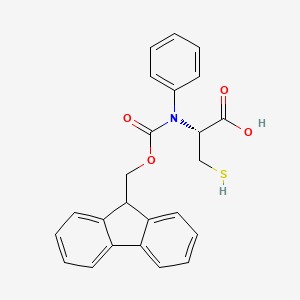
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
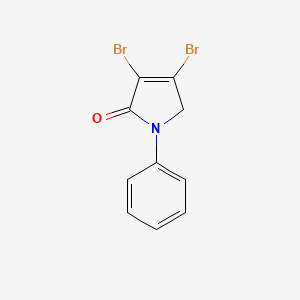
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)
